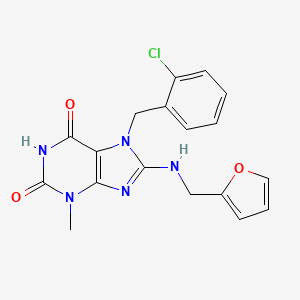

![molecular formula C20H24ClF3N6O4S B2718523 5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione CAS No. 2097938-37-7](/img/structure/B2718523.png)

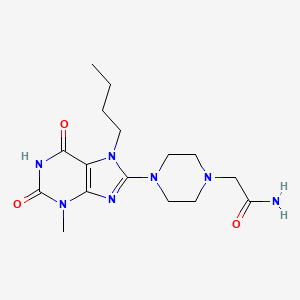

5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Direct Chlorination and Fluorination : Starting from 3-picoline, chlorination and fluorination reactions yield the desired trifluoromethylpyridine intermediate. Subsequent nuclear chlorination of the pyridine ring completes the synthesis .

- Building-Block Method : Assembling the pyridine ring from a trifluoromethyl-containing building block is another strategy. This method allows for the incorporation of the desired functional groups .

Aplicaciones Científicas De Investigación

Sulfonamides as Novel Terminators of Cationic Cyclisations

Research has demonstrated the use of trifluoromethanesulfonic acid as an effective catalyst in cyclisation processes involving homoallylic sulfonamides. This process yields pyrrolidines and homopiperidines, suggesting potential in synthesizing polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Intermolecular and Intramolecular Diels-Alder Cycloadditions

The compound has been implicated in the synthesis of tricyclic piperazine-2,5-diones through Diels-Alder reactions. This method provides a path to bridged bicyclo[2.2.2]diazaoctane ring systems, highlighting its application in synthesizing complex molecular structures found in biologically active secondary mold metabolites (Jin, Wessig, & Liebscher, 2001).

Anticonvulsant Properties

Several studies have synthesized and tested derivatives of pyrrolidine-2,5-dione for anticonvulsant activities. These studies indicate the potential therapeutic applications of compounds related to the base chemical structure in the treatment of seizures, showcasing the importance of structural modifications to enhance biological activity (Obniska et al., 2005).

Novel 21-Amino Steroids as Potent Inhibitors

Research into 21-amino steroids reveals their capability as potent inhibitors of lipid peroxidation, suggesting applications in neurological protection and the study of oxidative stress mechanisms. The structural characteristics of these compounds, including their trifluoromethyl groups, underscore their potential in medical chemistry (Braughler et al., 1987).

Synthesis and Anticonvulsant Properties of N‐Mannich Bases

Further exploration into N‐Mannich bases derived from pyrrolidine-2,5‐dione derivatives highlights the development of compounds with significant anticonvulsant activities. This research demonstrates the compound's relevance in pharmacological applications, particularly in the design of new antiepileptic drugs (Rybka et al., 2014).

Propiedades

IUPAC Name |

5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClF3N6O4S/c1-12-11-28(6-7-30(12)17-15(21)8-13(9-25-17)20(22,23)24)14-2-4-29(5-3-14)35(33,34)16-10-26-19(32)27-18(16)31/h8-9,12,14,16H,2-7,10-11H2,1H3,(H2,26,27,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGWUSWRCPLNCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4CNC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClF3N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)

![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2718456.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2718461.png)